Lodaxaprine is derived from the class of compounds known as phenylpiperazines. This classification is significant as it helps define the chemical structure and biological activity of Lodaxaprine. Its primary mechanism involves the modulation of serotonin transporters, making it a candidate for further research in pharmacotherapy.
The synthesis of Lodaxaprine can be achieved through several methods, typically involving multi-step organic reactions. One common synthetic route begins with the formation of a phenylpiperazine core, which is then modified through various substitutions to introduce functional groups necessary for its pharmacological activity.
Lodaxaprine possesses a complex molecular structure characterized by its phenylpiperazine backbone.
The three-dimensional conformation of Lodaxaprine is critical for its interaction with serotonin receptors, influencing its efficacy as an SSRI.
Lodaxaprine undergoes several chemical reactions that are essential for its activity and stability.
Understanding these reactions is vital for optimizing dosing regimens and minimizing side effects.
The mechanism of action of Lodaxaprine primarily involves the inhibition of serotonin reuptake at synaptic clefts.
Lodaxaprine exhibits distinct physical and chemical properties that are important for its application in medicine.
Relevant data indicates that these properties must be considered during formulation development for therapeutic use.
Lodaxaprine has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry.
Lodaxaprine (CAS Registry Number: 93181-81-8) is a synthetic chemical compound with significant pharmacological interest due to its potent anticonvulsant properties. Chemically designated as 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-ol, this molecule has been investigated for central nervous system applications, particularly in seizure management. Its development represents a targeted approach to address therapeutic gaps in epilepsy treatment through novel chemical scaffolding. The compound demonstrates oral bioavailability and distinctive activity profiles in experimental models, positioning it as a chemically innovative entity within neurological pharmacology. While not advanced to clinical use, Lodaxaprine serves as an important research compound for understanding structure-activity relationships in anticonvulsant drug design [1] [10].
Lodaxaprine emerged during the late 20th century as part of pharmaceutical exploration into structurally novel anticonvulsants. Developed as an orally active compound (research code CM 40907), it progressed through preclinical evaluation with demonstrated efficacy across multiple seizure models. Research indicated its overall potency against electroconvulsive shock and chemically induced seizures in murine models was comparable to established antiepileptic drug carbamazepine [10].
The compound's development trajectory included evaluation in non-human primates using the photosensitive Papio papio baboon model of epilepsy. In this genetically epilepsy-prone model characterized by light-induced myoclonus and cortical paroxysmal discharges, Lodaxaprine demonstrated significant suppression of epileptiform activity. Quantitative analysis revealed its relative potency: approximately one-fourth as potent as phenobarbital, twice as potent as carbamazepine, and six times more potent than sodium valproate in this model system [10].
Despite promising preclinical efficacy, Lodaxaprine's clinical development for epilepsy treatment was discontinued during Phase II trials. While specific reasons for discontinuation were not fully disclosed in public literature, this development halt illustrates the substantial challenges in translating preclinical neurological efficacy to human therapeutic applications. The compound remains a subject of research interest for its distinctive chemical structure and pharmacological profile, particularly regarding its efficacy in refractory seizure models [10].
Table 1: Preclinical Efficacy Profile of Lodaxaprine in Seizure Models
Experimental Model | Test Subject | Key Findings | Comparative Potency |
---|---|---|---|
Electroconvulsive shock | Mice | Significant seizure suppression | Comparable to carbamazepine |
Chemically induced seizures | Mice | Dose-dependent protection | Comparable to carbamazepine |
Photosensitive epilepsy | Papio papio baboons | Suppressed myoclonus and cortical discharges | 4× < phenobarbital; 2× > carbamazepine; 6× > valproate |
Lodaxaprine (C₁₅H₁₆ClN₃O) belongs to the chemical class of chlorophenyl-pyridazinyl piperidinyl derivatives. It has a molecular weight of 289.76 g/mol and contains a distinctive heterocyclic framework integrating pyridazine and piperidine ring systems. The compound features a 2-chlorophenyl moiety attached at the 6-position of the pyridazine ring and a 4-hydroxypiperidine group at the 3-position, creating a polar yet lipophilic molecular architecture conducive to blood-brain barrier penetration [1] [4].
Key physicochemical parameters predicted through computational modeling include:
The SMILES notation (C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl) accurately represents the molecular connectivity, while the InChIKey (USEZRIFSJXAMJD-UHFFFAOYSA-N) provides a standardized identifier for database searches. Crystallographic studies indicate that the molecule adopts a twisted conformation due to steric interactions between the chlorophenyl and piperidine substituents, potentially influencing its receptor binding characteristics. The hydroxyl group at the 4-position of the piperidine ring serves as a hydrogen bond donor/acceptor, contributing to molecular interactions in biological systems [4] [1].
Table 2: Physicochemical Properties of Lodaxaprine
Property | Value | Conditions/Method |
---|---|---|
Molecular Formula | C₁₅H₁₆ClN₃O | - |
Molecular Weight | 289.76 g/mol | - |
Melting Point | 154-155°C | Solvent: Ethanol (64-17-5) |
Boiling Point | 525.5±50.0°C | Predicted |
Density | 1.303±0.06 g/cm³ | Predicted |
pKa | 14.56±0.20 | Predicted |
Hydrogen Bond Donors | 1 | Hydroxyl group |
Hydrogen Bond Acceptors | 4 | N,O atoms |
The precise molecular mechanism underlying Lodaxaprine's anticonvulsant activity remains partially characterized, though its efficacy across diverse seizure models suggests multifactorial neuromodulation. Its structural features indicate potential interactions with neuronal ion channels and neurotransmitter systems involved in seizure propagation. The compound's ability to suppress cortical paroxysmal discharges in the baboon model specifically implicates cortical hyperexcitability modulation, potentially through enhancement of inhibitory neurotransmission or attenuation of excitatory pathways [10].
Electrophysiological studies suggest Lodaxaprine may modulate voltage-gated sodium channels, a mechanism shared by established anticonvulsants like carbamazepine and phenytoin. This is supported by its particular efficacy in maximal electroshock models, which are sensitive to sodium channel blockers. The piperidine moiety may facilitate interactions with channel proteins at sites regulating fast inactivation kinetics. Additionally, the presence of a chlorophenyl group—a structural element common to various GABAergic compounds—suggests potential modulation of GABAergic transmission, either through GABA_A receptor positive allosteric modulation or GABA metabolism inhibition [10].
The compound's pyridazinyl component resembles structures known to affect adenosine systems, suggesting possible adenosine-mediated seizure control through receptor agonism or reuptake inhibition. Computational modeling of Lodaxaprine's structure indicates potential binding affinity to adenosine A₁ receptors, which exert inhibitory effects on neuronal excitability. This multimodal mechanistic profile—potentially combining sodium channel modulation, GABA enhancement, and adenosine signaling—would explain its broad-spectrum activity across electrically, chemically, and genetically-induced seizure models [10].
Table 3: Proposed Mechanisms of Action Based on Experimental Models
Theoretical Mechanism | Experimental Evidence | Therapeutic Implication |
---|---|---|
Voltage-gated sodium channel blockade | High efficacy in maximal electroshock test | Suppression of seizure spread |
GABAergic transmission enhancement | Structural analogy to GABA-potentiating compounds | Increased inhibitory neurotransmission |
Adenosine system modulation | Structural similarity to adenosine regulators | Neuronal hyperpolarization |
Calcium channel modulation | Suppression of cortical paroxysmal discharges | Reduced thalamocortical oscillations |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: